molecular formula C15H11Cl3N4O5 B3824463 4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide

4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B3824463
M. Wt: 433.6 g/mol
InChI Key: SHVZXTNBDHDEIT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-nitro group and a trichloroethylamine moiety bearing a 4-nitrophenylamino group. Its molecular formula is C₁₆H₁₂Cl₃N₃O₄, with an average mass of 418.655 Da (monoisotopic mass: 417.005) .

Properties

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-10-3-7-12(8-4-10)22(26)27)20-13(23)9-1-5-11(6-2-9)21(24)25/h1-8,14,19H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVZXTNBDHDEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituents (R₁, R₂) Molecular Weight Notable Features Reference
Target Compound R₁ = 4-NO₂, R₂ = 4-NO₂-C₆H₄NH 418.655 Da Dual nitro groups, trichloroethyl
4-Bromo-N-(2-nitrophenyl)benzamide R₁ = 4-Br, R₂ = 2-NO₂-C₆H₄ 335.14 Da Bromo substituent, planar structure
AMG2504 (TRPA1 antagonist) R₁ = 4-NO₂, R₂ = 4-Cl-S-C₆H₄ 476.63 Da Sulfanyl group, species-specific activity
4-Methoxy Analogue (CID 263653) R₁ = 4-NO₂, R₂ = 4-OCH₃-C₆H₄NH 418.655 Da Methoxy vs. nitro on anilino group
4-Chloro-N-(trichloroethyl)benzamide (1a-t) R₁ = 4-Cl, R₂ = arylthiourea ~450 Da (varies) Thiourea enhances binding affinity

Key Observations :

  • Trichloroethyl Chain : This moiety, shared with AMG2504 and 1a-t derivatives, contributes to steric bulk and hydrophobicity, affecting membrane permeability and target binding .

Key Findings :

  • TRPA1 Modulation: AMG2504’s 4-nitro group and sulfanyl chain enable potent TRPA1 inhibition, suggesting the target compound’s nitro-anilino group may similarly engage polar residues in binding pockets .

Molecular Docking and Computational Insights

  • Thiadiazole Derivatives : Docking studies reveal that methyl substituents on the benzamide improve binding to kinase targets (-9.2 kcal/mol vs. -8.5 kcal/mol for references) . The target’s nitro groups may form hydrogen bonds with catalytic residues, though steric clashes with the trichloroethyl chain could reduce affinity.
  • Species-Specificity : AMG2504 shows higher potency in humans than rats due to TRPA1 channel variations, a critical consideration for the target compound’s translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide

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